molecular formula C13H21NS B13271181 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine

2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine

Cat. No.: B13271181
M. Wt: 223.38 g/mol
InChI Key: SRCMJGUTQIPMEY-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is an organic compound with the molecular formula C13H21NS. It is a derivative of cyclohexanamine, where the amine group is substituted with a thiophene ring and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: N,N-Dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenecarbaldehyde.

    Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.

    Formation of 2-thiopheneacetaldehyde oxime: The 2-thiopheneacetaldehyde is reacted with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.

    Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar in structure but lacks the cyclohexane ring and methyl group.

    N-methyl-1-(2-thiophen-2-ylphenyl)methanamine: Contains a phenyl group instead of a cyclohexane ring.

    Methyl-(2-thiophen-2-yl-ethyl)-amine: Similar but lacks the cyclohexane ring

Uniqueness

2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, thiophene ring, and methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

2-methyl-N-(1-thiophen-2-ylethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H21NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3

InChI Key

SRCMJGUTQIPMEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2=CC=CS2

Origin of Product

United States

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